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Compound Name: 5-Methoxyfuran-2-ol

Cat. No.: B15204388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical studies of 2-

methoxyfuran and its derivatives. It is designed to be a comprehensive resource for

researchers, scientists, and professionals in drug development, offering detailed computational

methodologies, a summary of key quantitative data, and visualizations of reaction pathways

and computational workflows.

Introduction
2-Methoxyfuran and its derivatives are important heterocyclic compounds with applications in

biofuel synthesis and as intermediates in the preparation of various valuable chemicals.[1][2][3]

Understanding their electronic structure, thermochemistry, and reactivity is crucial for optimizing

existing applications and designing new ones. Quantum chemical calculations have emerged

as a powerful tool to elucidate these properties at a molecular level. This guide summarizes the

key findings from several computational studies, focusing on the methodologies employed and

the quantitative data obtained.

Computational Methodologies
A variety of quantum chemical methods have been employed to study 2-methoxyfuran

derivatives, ranging from density functional theory (DFT) to high-level ab initio calculations. The

choice of method depends on the specific property being investigated and the desired balance

between accuracy and computational cost.
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Thermochemical Properties
Accurate prediction of thermochemical properties such as enthalpies of formation (ΔH°f298),

entropies (S°298), and heat capacities (Cp(T)) is critical for understanding the stability and

reaction energetics of these compounds.[1][2][3]

Experimental Protocols:

Geometry Optimization and Vibrational Frequencies: Geometries are typically optimized, and

harmonic vibrational frequencies are calculated to confirm that the structures correspond to

energy minima and to compute zero-point vibrational energies (ZPVE) and thermal

corrections. A commonly used level of theory for this purpose is B3LYP with the 6-31G(d,p)

basis set.[1][4]

Single-Point Energy Calculations: To achieve higher accuracy in electronic energies, single-

point calculations are often performed on the optimized geometries using more sophisticated

methods and larger basis sets.

Isodesmic Reactions: To minimize computational errors, isodesmic reactions are frequently

employed.[1][2][3] This approach involves a hypothetical reaction where the number and

types of bonds are conserved on both the reactant and product sides, leading to significant

error cancellation.

High-Accuracy Methods: For benchmark-quality thermochemical data, high-level composite

methods like CBS-QB3, G3MP2B3, and G3 are utilized.[1][2][3] The DLPNO-CCSD(T1)/CBS

method has also been used for calculating standard molar enthalpies of formation for a

range of furan derivatives.[4][5][6]

A typical computational workflow for determining the enthalpy of formation is illustrated below.
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Caption: Computational workflow for thermochemical data calculation.

Reaction Mechanisms
Quantum chemical methods are instrumental in elucidating reaction mechanisms by identifying

transition states and intermediates. This is particularly valuable for understanding the reactivity

of 2-methoxyfuran in various chemical transformations.

Experimental Protocols:

Reactant, Product, and Transition State Optimization: The geometries of reactants, products,

intermediates, and transition states are fully optimized.

Transition State Verification: A frequency calculation is performed to verify the nature of the

stationary points. A transition state is characterized by having exactly one imaginary

frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm

that the identified transition state connects the desired reactants and products.

Solvent Effects: The influence of a solvent can be included using implicit solvent models like

the Polarizable Continuum Model (PCM).[7][8]
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A study on the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate

utilized the wb97xd/6-311+G(d,p) level of theory with the PCM to explore the reaction

mechanism.[7][8]

Quantitative Data
The following tables summarize key quantitative data from quantum chemical studies of 2-

methoxyfuran and related compounds.

Thermochemical Data for 2-Methoxyfuran
Property Value Method Reference

Ideal Gas Phase

Enthalpy of Formation

(ΔH°f298)

-45.0 kcal mol-1
Average of CBS-QB3

and G3MP2B3
[1]

Standard Entropy

(S°298)

Data not explicitly

found in searches
B3LYP/6-31G(d,p) [1]

Heat Capacity (Cp(T))
Data not explicitly

found in searches
B3LYP/6-31G(d,p) [1]

Bond Dissociation Energies (BDEs) for 2-Methoxyfuran
Bond BDE (kcal mol-1) Significance Reference

Ring C-H ~120

Strong bonds,

consistent with other

alkylfurans

[1]

Methoxy-methyl C-H 98

Weaker than ring C-H,

favorable abstraction

site

[1]

O-CH3
~45.3 (189.5 kJ mol-

1)

Exceptionally weak,

key to thermal

instability

[9]
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The exceptional weakness of the O–CH3 bond is a critical factor in the thermal decomposition

of 2-methoxyfuran, making it a potential thermal source of methyl radicals.[9]

Reactivity Descriptors
In a study of the reaction between 2-methoxyfuran (1) and ethyl (Z)-3-phenyl-2-nitroprop-2-

enoate (2), several reactivity descriptors were calculated at the wb97xd/6-311+G(d,p) level.[7]

Molecule
Electronic
Chemical Potential
(eV)

Global
Electrophilicity (eV)

Reference

2-Methoxyfuran (1) - 0.39 [7]

Ethyl (Z)-3-phenyl-2-

nitroprop-2-enoate (2)
-4.51 2.24 [7]

The significant difference in global electrophilicity suggests a forward electron density flux from

the furan to the nitroalkene during the reaction.[7]

Reaction Pathways and Mechanisms
Quantum chemical studies have provided detailed insights into the reaction mechanisms

involving 2-methoxyfuran derivatives.

Thermal Decomposition of 2-Methoxyfuran
The primary thermal decomposition pathway of 2-methoxyfuran involves the homolytic

cleavage of the weak O–CH3 bond, leading to the formation of a methyl radical and a

resonance-stabilized 2-furanyloxy radical.[9]

2-Methoxyfuran Transition State
(O-CH3 bond cleavage)

Δ
2-Furanyloxy Radical + Methyl Radical
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Caption: Thermal decomposition pathway of 2-methoxyfuran.
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Reaction with Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate
Computational studies have revealed that the reaction between 2-methoxyfuran and ethyl

(Z)-3-phenyl-2-nitroprop-2-enoate proceeds through a complex mechanism involving

zwitterionic intermediates, which is fundamentally different from the previously proposed Diels-

Alder mechanism.[7][8] The formation of these intermediates is governed by local

nucleophile/electrophile interactions.[7][8] The study ruled out the formation of an exo-nitro

Diels-Alder cycloadduct.[7][8]

The proposed mechanism involves the initial formation of zwitterionic intermediates, which can

then evolve to the final products.

2-Methoxyfuran +
Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate

Zwitterionic Intermediates
(Six possible isomers)

Nucleophilic attack

Michael-type Adducts

Final Products
(e.g., Five-membered nitronate)

Intramolecular substitution

Click to download full resolution via product page

Caption: Simplified reaction mechanism of 2-methoxyfuran with a nitroalkene.

Conclusion
Quantum chemical studies provide invaluable insights into the fundamental properties of 2-

methoxyfuran and its derivatives. The application of sophisticated computational methodologies

allows for the accurate determination of thermochemical data, the elucidation of complex
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reaction mechanisms, and the prediction of reactivity. This technical guide summarizes key

findings and methodologies in the field, serving as a valuable resource for researchers and

professionals in chemistry and drug development. The continued application of these

computational tools will undoubtedly accelerate the discovery and development of new

applications for this important class of heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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